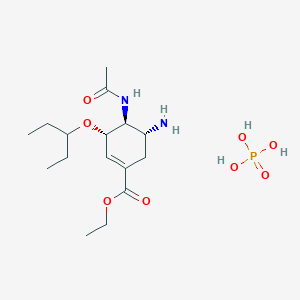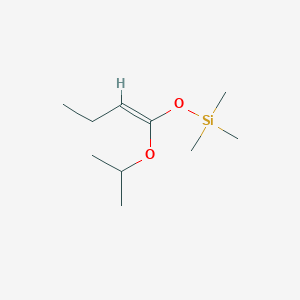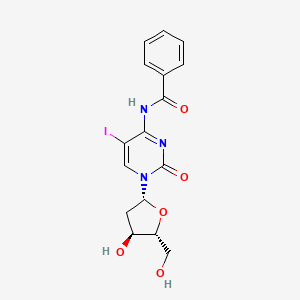
Cytidine, N-benzoyl-2'-deoxy-5-iodo-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-benzoyl cytidine derivatives involves various strategies, including the lithium-halogen exchange reaction for introducing functional groups at specific positions on the nucleoside framework. For instance, 5-N-tert-butylhydroxylamino-2'-deoxyuridine, a compound related to the target molecule, was synthesized from 5-iodo-2'-deoxyuridine via lithium-halogen exchange reaction, highlighting a common synthetic route for such modifications (Aso et al., 2003). Additionally, the synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosines from corresponding 5-iodo nucleoside analogues through Pd-catalyzed coupling reactions demonstrates the versatility of halogen substituents in nucleoside chemistry for introducing various functional groups (Perlman et al., 1985).
Molecular Structure Analysis
The structure of N-benzoyl cytidine derivatives, including those modified at the 2'-position, is critical for their biological function and interaction with biological molecules. The molecular structure of these compounds, characterized by modifications such as the introduction of tert-butylaminoxyl groups, influences their properties and potential applications in medicinal chemistry and molecular biology research (Aso et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of N-benzoyl cytidine derivatives is influenced by their functional groups. The introduction of spin-labeled groups, for example, allows for the study of nucleoside dynamics and interactions using electron paramagnetic resonance (EPR) techniques. The synthesis and properties of such spin-labeled nucleosides illustrate the reactivity and potential applications of these modified nucleosides in biochemical studies (Aso et al., 2003).
Physical Properties Analysis
The physical properties of N-benzoyl cytidine derivatives, such as solubility, melting point, and stability, are essential for their application in synthesis and biological studies. These properties are determined by the molecular structure and substitution patterns of the nucleosides. For instance, the stability of aminoxyl-modified nucleosides to oxidative conditions is a critical factor in their utility as spin labels in molecular biology research (Aso et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophilic and electrophilic agents, play a significant role in the synthesis and application of N-benzoyl cytidine derivatives. These properties are influenced by the presence of functional groups, such as the benzoyl group, which can impact the nucleoside's reactivity in coupling reactions and its interaction with enzymes and other biological molecules (Takaku et al., 1976).
Applications De Recherche Scientifique
Synthetic Studies and Chemical Properties
- Synthetic Methodologies: The synthesis of N-benzoyl cytidine derivatives involves various chemical reactions, including lithium-halogen exchange reactions and palladium(0)-catalyzed carboxyamidation, demonstrating their chemical versatility and the potential for further functionalization (Aso et al., 2003); (Rohloff et al., 2015).
- Chemical Modifications for SELEX Applications: Chemically-modified derivatives of cytidine, such as those with a 5-(N-substituted-carboxamide) functional group, are utilized in the SELEX process for aptamer discovery, showcasing the adaptability of these nucleosides in biotechnological applications (Rohloff et al., 2015).
Applications in Nucleoside Analogue Synthesis
- Nucleoside Analogues for Antiviral Research: N-benzoyl-2'-deoxy-5-iodo-cytidine derivatives have been instrumental in the development of nucleoside analogues with potential antiviral applications. These compounds are synthesized through various chemical transformations and evaluated for their efficacy against viruses, highlighting their importance in medicinal chemistry research (Clark et al., 2005).
- Antiviral and Antitumor Potential: The synthesis of specific nucleoside analogues from N-benzoyl cytidine derivatives underscores their potential use as antiviral and antitumor agents, emphasizing the role of these compounds in the development of new therapeutic strategies (Manta et al., 2009).
Novel Synthetic Approaches
- Innovative Synthetic Techniques: The development of novel synthetic techniques for N-benzoyl cytidine derivatives allows for the efficient production of nucleoside analogues. These methodologies enhance the chemical toolbox available for nucleoside synthesis and pave the way for new discoveries in nucleoside chemistry (Sukeda et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN3O5/c17-10-7-20(13-6-11(22)12(8-21)25-13)16(24)19-14(10)18-15(23)9-4-2-1-3-5-9/h1-5,7,11-13,21-22H,6,8H2,(H,18,19,23,24)/t11-,12+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHRRVGTTLNUQZ-YNEHKIRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91827922 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)
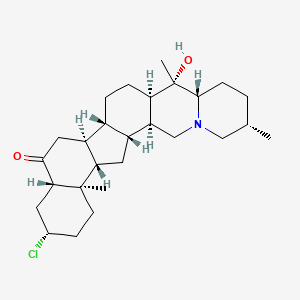
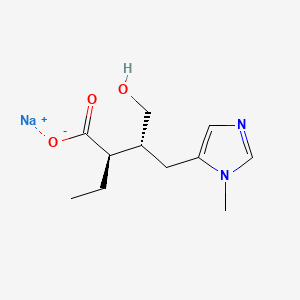
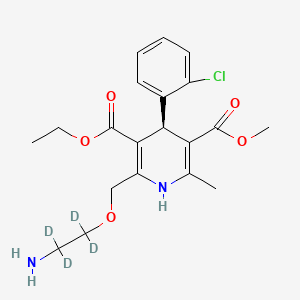


![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)
![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)
